Cas no 4720-29-0 (N-Benzyl-3-aminopropanol)

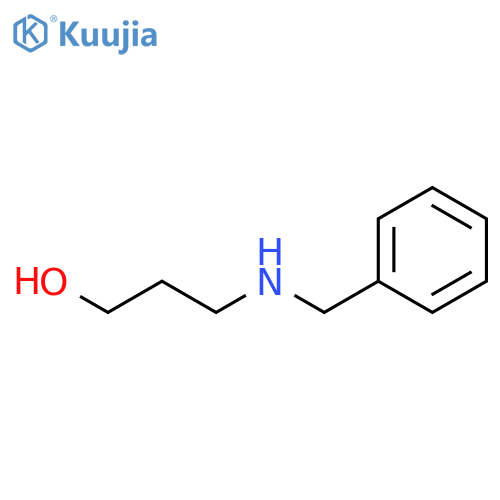

N-Benzyl-3-aminopropanol structure

商品名:N-Benzyl-3-aminopropanol

N-Benzyl-3-aminopropanol 化学的及び物理的性質

名前と識別子

-

- 3-(Benzylamino)propan-1-ol

- N-Benzyl-3-aminopropanol

- 3-Benzylamino-1-propanol

- 3-(Benzylamino)-1-propanol

- N-Benzyl-3-aminopropan-1-ol

- N-(3-Hydroxypropyl)benzylamine

- 3-(Benzylamino)propanol

- 1-Propanol,3-(methylphenylamino)-

- 1-Propanol, 3-[(phenylmethyl)amino]-

- 3-[benzylamino]propan-1-ol

- NSC17283

- zlchem 680

- 3-Benzylaminopropanol

- 3-(N-benzylamino)propanol

- 3-benzylamino-propan-1-ol

- Cambridge id 5116282

- N-Benzyl-3-amino-1-propanol

- 5-Phenyl-4-azapentane-1-ol

- NSC 17283

- SB76329

- FT-0733608

- AS-31242

- ZQJXSIOFSZYGMH-UHFFFAOYSA-N

- EINECS 225-210-1

- NS00031670

- 4720-29-0

- SY004678

- NSC-17283

- B3462

- AC-7182

- DTXSID00197065

- FT-0601400

- AKOS002657999

- EN300-111943

- A25696

- Z57079457

- CS-0067773

- SCHEMBL304695

- MFCD00020622

- DB-005458

- DA-23282

-

- MDL: MFCD00020622

- インチ: 1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

- InChIKey: ZQJXSIOFSZYGMH-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 165.11500

- どういたいしつりょう: 165.115

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.040(lit.)

- ふってん: 115°C/0.7mmHg(lit.)

- フラッシュポイント: 117.9℃

- 屈折率: 1.5360-1.5400

- PSA: 32.26000

- LogP: 1.54950

- ようかいせい: 自信がない

N-Benzyl-3-aminopropanol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

N-Benzyl-3-aminopropanol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Benzyl-3-aminopropanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343598-25g |

N-Benzyl-3-aminopropan-1-ol |

4720-29-0 | 97% | 25g |

$215 | 2022-06-11 | |

| Enamine | EN300-111943-1.0g |

3-(benzylamino)propan-1-ol |

4720-29-0 | 95% | 1g |

$26.0 | 2023-06-09 | |

| Enamine | EN300-111943-0.1g |

3-(benzylamino)propan-1-ol |

4720-29-0 | 95% | 0.1g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-111943-100.0g |

3-(benzylamino)propan-1-ol |

4720-29-0 | 95% | 100g |

$650.0 | 2023-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51820-5g |

3-(Benzylamino)propan-1-ol |

4720-29-0 | 96% | 5g |

¥238.0 | 2022-10-09 | |

| Ambeed | A460287-1g |

3-(Benzylamino)-1-propanol |

4720-29-0 | 96% | 1g |

$7.0 | 2023-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26664-250mg |

3-Benzylamino-1-propanol, 97% |

4720-29-0 | 97% | 250mg |

¥1542.00 | 2023-03-01 | |

| eNovation Chemicals LLC | Y1316206-100g |

3-BenzylaMino-1-propanol |

4720-29-0 | 97.0% | 100g |

$2000 | 2024-06-05 | |

| Enamine | EN300-111943-2.5g |

3-(benzylamino)propan-1-ol |

4720-29-0 | 95% | 2.5g |

$50.0 | 2023-10-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51820-1g |

3-(Benzylamino)propan-1-ol |

4720-29-0 | 96% | 1g |

¥81.0 | 2022-10-09 |

N-Benzyl-3-aminopropanol 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

4720-29-0 (N-Benzyl-3-aminopropanol) 関連製品

- 59578-63-1(4-Benzylamino-1-butanol)

- 5814-42-6(3-benzyl(methyl)aminopropan-1-ol)

- 14131-11-4(3-(1-naphthylmethyl)amino-1-propanol)

- 884497-41-0((3-methoxypropyl)(4-methylphenyl)methylamine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4720-29-0)N-Benzyl-3-aminopropanol

清らかである:99%/99%

はかる:100g/500g

価格 ($):173.0/863.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:4720-29-0)N-Benzyl-3-aminopropan-1-ol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ